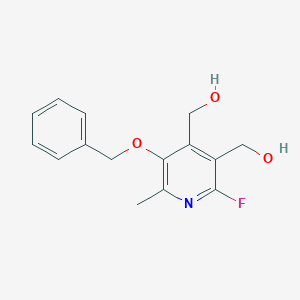
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with fluorine, methyl, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the avoidance of expensive catalysts like palladium can make the process more economically viable .
Chemical Reactions Analysis
Types of Reactions
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-Pyridinedimethanol: This compound has a similar structure but lacks the fluorine and phenylmethoxy groups.
Fluorinated Quinolines: These compounds also contain fluorine and have applications in medicinal chemistry.
Uniqueness
The presence of the fluorine and phenylmethoxy groups in 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- makes it unique compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Properties
CAS No. |
872688-08-9 |
|---|---|
Molecular Formula |
C15H16FNO3 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
[2-fluoro-3-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-4-yl]methanol |
InChI |
InChI=1S/C15H16FNO3/c1-10-14(20-9-11-5-3-2-4-6-11)12(7-18)13(8-19)15(16)17-10/h2-6,18-19H,7-9H2,1H3 |
InChI Key |
RKRAUKXHVMXPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)F)CO)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


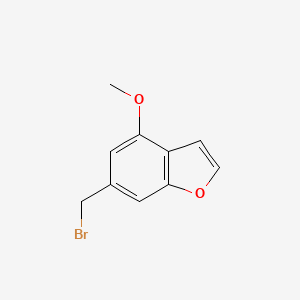
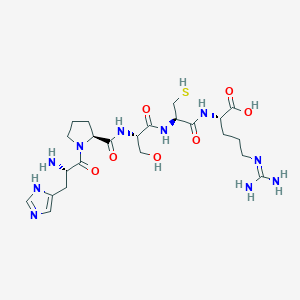
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
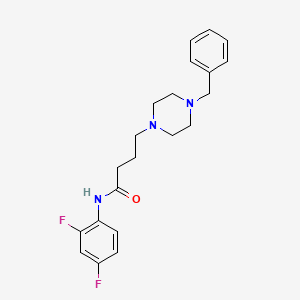
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
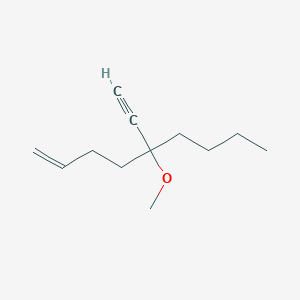
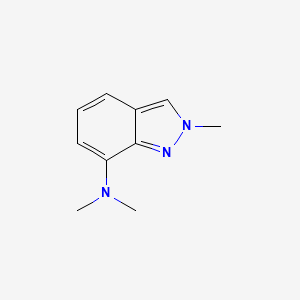
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
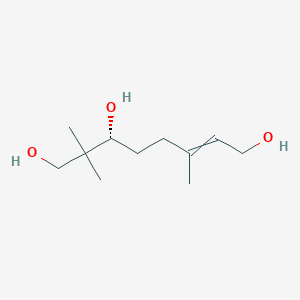
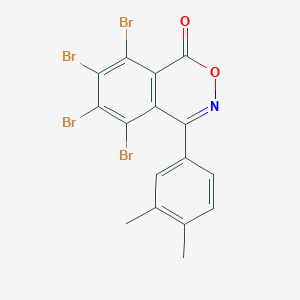
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
